Lipophilicity (log D) Difference Between Oxadiazole Regioisomers
A comprehensive analysis of matched molecular pairs demonstrates that a 1,2,4-oxadiazole core, such as the one in 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, is significantly more lipophilic than its 1,3,4-oxadiazole isomer. The 1,3,4-isomer exhibits an order of magnitude lower log D [1]. This difference is a direct consequence of the divergent charge distributions and dipole moments between the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core: Higher log D (an approximate one-order-of-magnitude increase in lipophilicity compared to the 1,3,4-isomer). |
| Comparator Or Baseline | 1,3,4-Oxadiazole core: Approximately one order of magnitude lower log D. |
| Quantified Difference | Approximately a 10-fold difference in log D (order of magnitude). |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca compound collection [1]. |
Why This Matters
Higher lipophilicity can significantly enhance membrane permeability and CNS penetration, making the 1,2,4-oxadiazole scaffold a preferred choice for targets in lipophilic environments or where rapid cellular uptake is critical.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 5, 1817–1830. View Source
